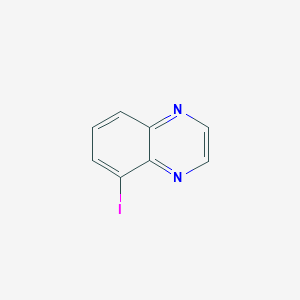

5-Iodoquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2 |

|---|---|

Molecular Weight |

256.04 g/mol |

IUPAC Name |

5-iodoquinoxaline |

InChI |

InChI=1S/C8H5IN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H |

InChI Key |

TYSZAJGEZDFMID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

5-Iodoquinoxaline: A Comprehensive Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed overview of the physical and chemical properties of 5-Iodoquinoxaline, including its synthesis, reactivity, and spectral characterization.

Introduction

This compound is a halogenated derivative of quinoxaline, a heterocyclic aromatic compound. The quinoxaline ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an iodine atom at the 5-position of the quinoxaline core can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex molecules.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Notes |

| Molecular Formula | C₈H₅IN₂ | |

| Molecular Weight | 256.05 g/mol | |

| Appearance | Likely a crystalline solid | Based on similar haloaromatic compounds. |

| Melting Point | Expected to be higher than quinoxaline (29-30 °C) | The iodine atom increases molecular weight and intermolecular forces. |

| Boiling Point | Significantly higher than quinoxaline (220-225 °C) | The iodine atom increases molecular weight and intermolecular forces. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for aromatic compounds with a halogen substituent. |

| pKa | Expected to be a weak base, with a pKa slightly lower than quinoxaline (~0.6) | The electron-withdrawing effect of iodine is expected to decrease basicity. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the quinoxaline ring system and the presence of the iodine substituent.

-

Nucleophilic Aromatic Substitution: The iodine atom at the 5-position is susceptible to displacement by strong nucleophiles. This reactivity is a key feature for the further functionalization of the quinoxaline scaffold. The reactivity of haloquinoxalines in nucleophilic substitution reactions is an important aspect of their chemistry.

-

Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse derivatives.

-

Reactions of the Quinoxaline Ring: The nitrogen atoms in the quinoxaline ring impart basic properties and can be protonated or alkylated. The aromatic ring can also undergo electrophilic substitution reactions, although the presence of the deactivating iodine atom may influence the regioselectivity and reaction conditions required.

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Workflow:

References

Solubility of 5-Iodoquinoxaline: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 5-Iodoquinoxaline in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document provides a summary of qualitative solubility information derived from existing literature, alongside a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to provide researchers with the necessary information and procedures to effectively utilize this compound in their work.

Qualitative Solubility of this compound

Based on a review of scientific literature, this compound is primarily used as a reagent in organic synthesis. While specific quantitative solubility data is not extensively reported, its use in various reactions provides qualitative insights into its solubility characteristics. The compound has been noted to be soluble in the following common organic solvents, typically used as reaction media.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Abbreviation | Reported Use as a Solvent |

| Dimethylformamide | DMF | Yes |

| Dimethyl sulfoxide | DMSO | Yes |

| Chloroform | CHCl₃ | Yes |

| Dichloromethane | DCM | Yes |

| 1,4-Dioxane | - | Yes |

| Toluene | - | Yes |

Note: This information is derived from synthetic procedures where this compound was used as a starting material. The concentrations in these procedures vary and do not represent the saturation limit (i.e., maximum solubility).

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is required. The following section details a common and reliable method for determining the solubility of a solid compound like this compound in various organic solvents.

Method: Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its simplicity and accuracy. It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Mobile phase for HPLC or blank solvent for UV-Vis.

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

-

For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λ_max) for this compound.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the calibration standards.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

-

Expression of Results:

The solubility can be expressed in various units, such as:

-

milligrams per milliliter (mg/mL)

-

grams per liter (g/L)

-

moles per liter (mol/L or M)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

The Potent Potential of 5-Iodoquinoxaline Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a focal point in medicinal chemistry due to its versatile pharmacological profile. Among its numerous derivatives, 5-iodoquinoxalines are emerging as a particularly promising class of compounds with a diverse range of biological activities. The introduction of an iodine atom at the 5-position can significantly influence the molecule's physicochemical properties, leading to enhanced potency and target specificity. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of 5-iodoquinoxaline derivatives, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Melanoma and Beyond

Recent research has highlighted the potential of this compound derivatives as targeted agents for melanoma. A series of this compound carboxamides have been synthesized and evaluated for their ability to target melanin, a pigment overexpressed in melanoma cells.

Melanin-Targeting for Radionuclide Therapy

One of the most promising applications of this compound derivatives is in the targeted radionuclide therapy of melanoma. By radiolabeling these compounds with isotopes like Iodine-125 or Iodine-131, it is possible to deliver a cytotoxic payload directly to melanoma tumors.

Table 1: In Vitro Melanin Binding and Lipophilicity of [¹²⁵I]-5-Iodoquinoxaline Carboxamide Derivatives

| Compound | % Bound to Synthetic Melanin (in H₂O) | % Bound to Synthetic Melanin (in PBS) | log P |

| [¹²⁵I]1a | 92.8 ± 0.6 | 87.7 ± 0.6 | 2.06 ± 0.03 |

| [¹²⁵I]1b | 96.2 ± 0.7 | 74.0 ± 1.2 | 1.76 ± 0.04 |

| [¹²⁵I]1c | 94.0 ± 0.1 | 81.0 ± 0.4 | 1.89 ± 0.07 |

| [¹²⁵I]1d | 93.9 ± 0.4 | 73.3 ± 3.1 | 1.25 ± 0.03 |

| [¹²⁵I]1e | 96.0 ± 0.7 | 86.4 ± 2.5 | 2.07 ± 0.04 |

| [¹²⁵I]1f | 96.0 ± 0.2 | 86.5 ± 0.2 | 1.30 ± 0.05 |

| [¹²⁵I]1g | 95.0 ± 2.7 | 68.4 ± 4.2 | 1.33 ± 0.04 |

Data sourced from a study on melanoma-targeting probes. The log P value is a measure of lipophilicity.

Biodistribution studies in melanoma-bearing mice have demonstrated significant tumor uptake of these radiolabeled this compound derivatives, with favorable tumor-to-blood and tumor-to-muscle ratios, indicating their potential for effective and targeted cancer therapy.

Table 2: Biodistribution of [¹²⁵I]-5-Iodoquinoxaline Carboxamide Derivatives in B16F0 Melanoma-Bearing Mice (1h post-injection)

| Compound | Tumor (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Tumor/Blood Ratio | Tumor/Muscle Ratio |

| [¹²⁵I]1a | 2.22 ± 0.45 | 0.54 ± 0.07 | 0.18 ± 0.04 | 4.11 | 12.33 |

| [¹²⁵I]1b | 1.05 ± 0.21 | 0.41 ± 0.05 | 0.14 ± 0.02 | 2.56 | 7.50 |

| [¹²⁵I]1c | 1.89 ± 0.38 | 0.49 ± 0.06 | 0.16 ± 0.03 | 3.86 | 11.81 |

| [¹²⁵I]1d | 5.68 ± 1.14 | 0.89 ± 0.11 | 0.25 ± 0.05 | 6.38 | 22.72 |

| [¹²⁵I]1e | 4.56 ± 0.91 | 0.76 ± 0.09 | 0.21 ± 0.04 | 6.00 | 21.71 |

| [¹²⁵I]1f | 3.89 ± 0.78 | 0.68 ± 0.08 | 0.19 ± 0.04 | 5.72 | 20.47 |

| [¹²⁵I]1g | 2.43 ± 0.49 | 0.55 ± 0.07 | 0.15 ± 0.03 | 4.42 | 16.20 |

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± SD.

While research has heavily focused on melanoma, the broader anticancer potential of this compound derivatives against other cancer cell lines is an area of active investigation. The core quinoxaline structure is known to interact with various biological targets implicated in cancer, such as protein kinases. The introduction of the iodine atom could modulate these interactions and lead to the discovery of novel kinase inhibitors.

Antimicrobial Activity: A New Frontier

The search for novel antimicrobial agents is a critical global health priority. Halogenated quinoline derivatives have shown promise in this area, and by extension, this compound derivatives are being explored for their antibacterial and antifungal properties. The iodine substitution is thought to enhance antimicrobial activity.[1]

Currently, comprehensive quantitative data (Minimum Inhibitory Concentration - MIC values) for a wide range of this compound derivatives against a diverse panel of microbial strains is limited in publicly available literature. However, the general antimicrobial potential of the quinoxaline scaffold suggests that this is a fruitful area for future research.

Experimental Protocols

Synthesis of this compound Carboxamide Derivatives

A general synthetic route to this compound carboxamide derivatives involves the following key steps:

-

Preparation of the Quinoxaline Core: This is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound. For 5-iodo derivatives, a 4-iodo-1,2-phenylenediamine precursor would be utilized.

-

Functionalization of the Quinoxaline Ring: The quinoxaline core can be further modified to introduce a carboxylic acid group, often at the 2-position.

-

Amide Coupling: The carboxylic acid derivative is then coupled with a desired amine to form the final carboxamide product. This is a crucial step for introducing various side chains to modulate the biological activity and pharmacokinetic properties of the molecule.

A detailed, step-by-step synthesis protocol for a specific series of this compound carboxamides can be found in the supporting information of the study by Vidal et al. (2013).

In Vitro Melanin Binding Assay

This assay is crucial for evaluating the potential of this compound derivatives as melanoma-targeting agents.

-

Preparation of Melanin Suspension: A known concentration of synthetic melanin (e.g., from Sepia officinalis) is suspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: The radiolabeled this compound derivative is added to the melanin suspension and incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for binding equilibrium to be reached.

-

Separation: The melanin-bound and free fractions of the radiolabeled compound are separated, typically by centrifugation.

-

Quantification: The radioactivity in both the supernatant (free compound) and the pellet (melanin-bound compound) is measured using a gamma counter.

-

Calculation: The percentage of the compound bound to melanin is calculated.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Logical Relationships

The biological activities of this compound derivatives are intrinsically linked to their interactions with various cellular signaling pathways. While specific pathways for many 5-iodo derivatives are still under investigation, the broader quinoxaline class is known to modulate several key cancer-related pathways.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in targeting melanoma, coupled with the broader potential for anticancer and antimicrobial activities, warrants further intensive investigation. Future research should focus on:

-

Expanding the chemical library: Synthesizing a wider range of this compound derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

-

Broad-spectrum biological screening: Evaluating the anticancer activity of these compounds against a larger panel of cancer cell lines and exploring their antimicrobial potential against a wider range of pathogens.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent this compound derivatives.

-

In vivo efficacy and toxicity studies: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

This in-depth technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules. The continued exploration of this compound derivatives holds the promise of delivering next-generation targeted therapies for a range of challenging diseases.

References

Spectroscopic Profile of 5-Iodoquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodoquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.83 | d | 1.8 | H-2 |

| 8.78 | d | 1.8 | H-3 |

| 8.10 | dd | 7.6, 1.2 | H-8 |

| 7.96 | dd | 8.4, 1.2 | H-6 |

| 7.42 | t | 8.0 | H-7 |

Note: Assignments are based on standard quinoxaline numbering.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 146.1 | C-2 |

| 145.0 | C-3 |

| 142.2 | C-8a |

| 140.7 | C-4a |

| 136.9 | C-8 |

| 130.6 | C-6 |

| 129.5 | C-7 |

| 95.7 | C-5 |

Note: Assignments are based on standard quinoxaline numbering.

Table 3: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3060 | Aromatic C-H stretch |

| 1595 | C=N stretch (quinoxaline ring) |

| 1485 | Aromatic C=C stretch |

| 1120 | C-I stretch |

| 830 | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 256 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 45 | [M-I]⁺ |

| 102 | 30 | [C₈H₆N₂ - CN]⁺ |

| 75 | 25 | [C₆H₃]⁺ |

Experimental Protocols

The data presented in this guide were obtained using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei. Samples of this compound were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid this compound sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

5-Iodoquinoxaline: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Iodoquinoxaline is a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its structure lends itself to further functionalization, making it a potentially valuable building block in the synthesis of more complex molecules, including those with therapeutic potential. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on providing practical information for scientists and drug development professionals.

Commercial Availability and Suppliers

A thorough investigation of major chemical supplier catalogs reveals that This compound is not a readily available stock chemical . While isomers such as 6-Iodoquinoxaline are commercially offered, this compound is generally not listed. This suggests that for research and development purposes, this compound must be obtained through custom synthesis.

Several companies specialize in the custom synthesis of organic compounds and could potentially synthesize this compound upon request. Researchers seeking to obtain this compound should contact vendors that offer such services.

For comparison, the commercial availability of the isomeric 6-Iodoquinoxaline (CAS No. 50998-18-0) is provided below.

| Supplier | Product Name | Purity | Available Quantities |

| CymitQuimica | 6-IODOQUINOXALINE | 97% | 100mg, 250mg, 1g, 5g[1] |

| Fluorochem | 6-IODOQUINOXALINE | 97% | 100mg, 250mg, 1g, 5g[1] |

| SciSupplies | 6-IODOQUINOXALINE | 95.0% | 250mg[2] |

| Chemlyte Solutions | 6-Iodoquinoxaline | 99.0% | Grams, Kilograms[3] |

Synthesis of this compound

Given its limited commercial availability, the synthesis of this compound is a critical step for its utilization in research. The scientific literature describes various methods for the synthesis of quinoxaline derivatives and the iodination of aromatic and heteroaromatic rings. A plausible synthetic route to this compound would involve the cyclization of a suitably substituted o-phenylenediamine precursor.

Proposed Synthetic Workflow

A potential synthetic pathway to this compound is outlined below. This workflow is based on established methods for quinoxaline synthesis.

Experimental Protocol: Synthesis of Quinoxalines from 1,2-Diamines and 1,2-Dicarbonyl Compounds

Materials:

-

Substituted 1,2-diamine (in this case, 3-Iodo-1,2-phenylenediamine) (1 mmol)

-

1,2-dicarbonyl compound (e.g., phenylglyoxal monohydrate) (1 mmol)

-

Iodine (5 mol%)

-

Ethanol/Water (1:1, 1 mL)

-

Dichloromethane

-

5% Sodium thiosulphate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol/water mixture (1:1, 1 mL).

-

Add a catalytic amount of iodine (5 mol%) to the mixture.

-

Irradiate the reaction mixture in a CEM microwave at 50°C with a power level of 300 W.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add dichloromethane (10 mL) to the reaction mixture.

-

Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired quinoxaline derivative.

The reaction is generally rapid, with completion times typically within 2-3 minutes under microwave irradiation.[4]

Applications in Research and Drug Development

Quinoxaline derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. They have been investigated for their potential as antibacterial, anticancer, and antiviral agents.

Role in Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, radioiodinated quinoxaline derivatives have been developed for targeting melanin in melanoma for both imaging and radionuclide therapy.[5] This suggests a potential application of radio-labeled this compound in oncology research, particularly in the context of melanoma.

The general mechanism of action for such targeted therapies involves the binding of the radiolabeled compound to its target, in this case, melanin, leading to localized delivery of radiation.

Conclusion

This compound is a specialized chemical intermediate that is not commercially available as a stock item. Researchers and drug development professionals requiring this compound will likely need to pursue custom synthesis. The synthetic routes to quinoxalines are well-established, and adaptation of these methods should allow for the successful preparation of this compound. Its potential application as a building block for biologically active molecules, particularly in the development of targeted therapies for melanoma, warrants further investigation. This guide provides a foundational understanding for the acquisition and use of this compound in a research setting.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 6-IODOQUINOXALINE, 95.0%, 250mg [scisupplies.eu]

- 3. 6-Iodoquinoxaline, CasNo.50998-18-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Synthetic Versatility and Biological Potential of 5-Iodoquinoxaline and its Analogs: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among the halogenated quinoxalines, 5-iodoquinoxaline and its analogs represent a particularly intriguing class of compounds. The presence of an iodine atom at the 5-position not only influences the molecule's physicochemical properties but also serves as a versatile synthetic handle for the introduction of diverse functional groups through various cross-coupling reactions. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, reactivity, and biological significance, with a particular emphasis on their potential in drug discovery.

Synthesis of Iodoquinoxaline Scaffolds

The introduction of an iodine atom onto the quinoxaline core can be achieved through several synthetic strategies. While the direct synthesis of the parent this compound is not extensively documented in readily available literature, methods for the synthesis of substituted iodoquinoxalines, particularly at the 6-position, have been well-described and can be adapted. A common approach involves the cyclization of appropriately substituted o-phenylenediamines with α-dicarbonyl compounds. For the synthesis of radiolabeled analogs, such as those used in molecular imaging, iododestannylation reactions are frequently employed.

General Synthesis of Substituted Iodoquinoxalines:

A prevalent method for creating the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To introduce an iodine atom, the synthesis would start with an iodo-substituted o-phenylenediamine.

dot

Caption: General synthesis of iodoquinoxalines.

Experimental Protocol: Synthesis of Radioiodinated Quinoxaline Derivatives

A common method for introducing radioactive iodine is through an iododestannylation reaction from a tributylstannyl precursor. This method is particularly useful for preparing radiotracers for imaging studies.

Example Protocol for Radioiodination: The radioiodination of a tributylstannyl-quinoxaline precursor is typically carried out using Na[¹²⁵I] in the presence of an oxidizing agent like chloramine-T. The reaction is usually performed in an acidic buffer (e.g., citrate buffer). The radiolabeled product can then be purified by high-performance liquid chromatography (HPLC).

Reactivity of the C-I Bond: A Gateway to Novel Analogs

The carbon-iodine bond in this compound is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating libraries of diverse analogs for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate 5-aryl(heteroaryl)quinoxalines.

dot

Caption: Suzuki-Miyaura coupling of this compound.

Typical Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of the this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, DMF, often with water) is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction can be used to introduce alkenyl groups at the 5-position of the quinoxaline ring.

dot

Caption: Heck reaction of this compound.

General Experimental Protocol for the Heck Reaction: this compound, an alkene (1-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), often with a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (typically an amine like Et₃N or an inorganic base like Na₂CO₃) are heated in a polar aprotic solvent such as DMF or NMP. After the reaction, the product is isolated and purified.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds. This reaction is highly valuable for synthesizing 5-aminoquinoxaline derivatives, which are important intermediates and can themselves exhibit biological activity.

dot

Caption: Buchwald-Hartwig amination of this compound.

Typical Experimental Conditions for Buchwald-Hartwig Amination: The reaction typically involves heating a mixture of the this compound, an amine, a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.

Biological Activity of Iodoquinoxaline Analogs

Quinoxaline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom and subsequent functionalization can significantly modulate this activity.

Anticancer Activity

Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents. While specific data for a wide range of this compound analogs is not extensively available, studies on related iodo-quinoxaline derivatives provide valuable insights. For instance, certain radioiodinated quinoxaline carboxamides have been investigated as melanoma-targeting probes, demonstrating significant tumor uptake.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A (A 6-iodo-quinoxaline derivative) | B16F0 Melanoma | Not reported as IC₅₀, but showed significant tumor uptake (%ID/g) | [1] |

| Compound B (A thiazolo[5,4-f]quinoxaline derivative from 6-amino-5-iodoquinoxaline) | Melanoma Cells | 66% inhibition at 10 µM | Not available in search results |

| Various Quinoxaline Derivatives | HCT116 (Colon) | 2.5 - 8.4 | [2] |

| Various Quinoxaline Derivatives | HepG2 (Liver) | 9.8 and higher | [2] |

| Various Quinoxaline Derivatives | MCF-7 (Breast) | 5.3 - 9.0 | [2] |

Note: The data presented is for structurally related iodo-quinoxaline analogs and general quinoxaline derivatives, as specific IC₅₀ values for a broad range of this compound analogs were not found in the provided search results.

Signaling Pathways

The anticancer activity of quinoxaline derivatives often stems from their ability to interact with key signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, some quinoxaline derivatives have been shown to act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).

dot

Caption: Inhibition of VEGFR signaling by a quinoxaline analog.

Conclusion and Future Perspectives

This compound and its analogs are a promising class of compounds with significant potential in drug discovery and development. The iodo-substituent provides a versatile handle for synthetic diversification, allowing for the exploration of a vast chemical space. While the primary focus of research on iodo-quinoxalines has been in the area of anticancer agents, particularly for melanoma targeting, the broad biological activity profile of the quinoxaline scaffold suggests that these compounds may also hold promise in other therapeutic areas.

Future research in this field should focus on the development of efficient and scalable syntheses for this compound itself, which will facilitate a more systematic exploration of its chemistry and biology. Detailed SAR studies, guided by computational modeling, will be crucial in identifying analogs with improved potency and selectivity. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of specific biological targets will be essential for the successful translation of these promising compounds from the laboratory to the clinic. The continued investigation of this compound and its derivatives is poised to yield novel therapeutic agents with significant clinical impact.

References

- 1. Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quinoxaline 1,4-Dioxide and Phenazine 5,10-Dioxide. Chemistry and Biology | Semantic Scholar [semanticscholar.org]

A Theoretical Investigation into the Electronic Structure of 5-Iodoquinoxaline: A Methodological Whitepaper

Disclaimer: As of late 2025, dedicated theoretical studies on the electronic structure of 5-Iodoquinoxaline are not available in peer-reviewed literature. This document, therefore, presents a detailed, proposed research framework and hypothetical data based on established computational methodologies and findings for related quinoxaline derivatives. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals initiating such studies.

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a halogen atom, such as iodine at the 5-position, is expected to significantly modulate the electronic structure, reactivity, and intermolecular interactions of the quinoxaline scaffold. Understanding these electronic perturbations through theoretical and computational methods is crucial for the rational design of novel therapeutic agents and functional materials.

This whitepaper outlines a comprehensive theoretical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the electronic structure of this compound. It details the proposed computational protocols, presents hypothetical data in a structured format, and visualizes the research workflow.

Proposed Computational Methodology

The following section details the proposed in silico protocol for investigating the electronic structure of this compound. This methodology is based on standard practices in computational chemistry for organic molecules.

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the ground-state geometry of this compound. This is crucial to locate the minimum energy conformation of the molecule.

-

Computational Method: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) for all non-iodine atoms and the LanL2DZ effective core potential for the iodine atom to account for relativistic effects.

-

Solvation Model: The conductor-like polarizable continuum model (C-PCM) can be employed to simulate the effects of a solvent (e.g., water, DMSO).

-

Verification: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Structure and Frontier Molecular Orbital Analysis

Following geometry optimization, a detailed analysis of the electronic properties is conducted.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is calculated as E_gap = E_LUMO - E_HOMO.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

Spectroscopic Properties Simulation

To facilitate comparison with potential future experimental data, theoretical spectra are simulated.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory are used to predict the electronic absorption spectra, including excitation energies and oscillator strengths.

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities are calculated from the optimized geometry to generate theoretical IR and Raman spectra.

Hypothetical Data and Analysis

The following tables summarize the expected quantitative data from the proposed computational studies on this compound.

Table 1: Key Geometric Parameters (Optimized Ground State)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths | ||

| C2-N1 | 1.32 Å | |

| C5-I | 2.10 Å | |

| C8-N1 | 1.38 Å | |

| Bond Angles | ||

| C2-N1-C8a | 117.5° | |

| C4a-C5-I | 120.2° |

Table 2: Frontier Molecular Orbital (FMO) Properties

| Parameter | Hypothetical Value (eV) |

| E_HOMO | -6.25 |

| E_LUMO | -1.80 |

| HOMO-LUMO Energy Gap | 4.45 |

Table 3: Simulated Spectroscopic Data (TD-DFT)

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 315 | 0.12 | HOMO -> LUMO |

| S0 -> S2 | 280 | 0.08 | HOMO-1 -> LUMO |

Table 4: Natural Bond Orbital (NBO) Atomic Charges

| Atom | Hypothetical Charge (e) |

| N1 | -0.55 |

| N4 | -0.58 |

| C5 | 0.15 |

| I | -0.20 |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed research and key conceptual relationships.

Figure 1: Proposed computational workflow for the theoretical analysis of this compound.

Figure 2: Logical relationship between electronic structure and drug design implications.

Conclusion

While direct experimental or theoretical data on this compound remains to be published, the computational framework outlined in this whitepaper provides a robust and validated approach to thoroughly investigate its electronic structure. The hypothetical data presented herein serves as a baseline for what can be expected from such an analysis. The insights gained from these proposed studies—including frontier molecular orbital energies, charge distribution, and simulated spectra—are invaluable for predicting the molecule's reactivity, stability, and potential as a pharmacophore or functional material. This guide provides the necessary theoretical foundation for future research in this promising area.

The Carbon-Iodine Bond in 5-Iodoquinoxaline: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among the various functionalized quinoxalines, 5-iodoquinoxaline stands out as a versatile building block. The carbon-iodine (C-I) bond at the 5-position serves as a highly reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This reactivity has positioned this compound as a key intermediate in the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key cross-coupling reactions, experimental protocols, and its application in drug development.

Reactivity of the Carbon-Iodine Bond

The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions. This high reactivity is attributed to its lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity makes this compound an excellent substrate for a variety of transformations, allowing for the construction of complex molecular architectures under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound readily participates in several key palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in diversifying the quinoxaline core for structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. The reaction of this compound with various arylboronic acids provides access to a wide range of 5-arylquinoxalines, a structural motif present in many biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |

Experimental Protocol: Synthesis of 5-Phenylquinoxaline

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) were added Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 5-phenylquinoxaline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of 5-alkynylquinoxalines, which are valuable precursors for further transformations and are found in various bioactive compounds.

Quantitative Data for Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 90 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (1), XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 4 | 95 |

| 3 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 50 | 8 | 82 |

Experimental Protocol: Synthesis of 5-(Phenylethynyl)quinoxaline

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL) was degassed with argon for 15 minutes. The reaction mixture was then stirred at 60 °C for 6 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography to give 5-(phenylethynyl)quinoxaline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling an aryl halide with an amine. This reaction is crucial for introducing nitrogen-containing functionalities at the 5-position of the quinoxaline ring, a common feature in many pharmaceuticals.

Quantitative Data for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12 | 89 |

| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 8 | 85 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 10 | 91 |

Experimental Protocol: Synthesis of 5-Morpholinoquinoxaline

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) was placed in a sealed tube. The mixture was degassed with argon and then heated at 100 °C for 12 hours. After cooling, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash chromatography to afford 5-morpholinoquinoxaline.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups at the 5-position of the quinoxaline ring, providing access to compounds with extended conjugation and potential for further functionalization.

Quantitative Data for Heck Reaction of this compound

| Entry | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 120 | 16 | 78 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 100 | 12 | 82 |

| 3 | Cyclohexene | Herrmann's catalyst (2) | NaOAc | NMP | 130 | 24 | 65 |

Experimental Protocol: Synthesis of 5-(E)-Styrylquinoxaline

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Et₃N (2.0 mmol) in DMF (10 mL) was heated at 120 °C for 16 hours in a sealed tube. The reaction mixture was cooled to room temperature, poured into water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography to yield 5-(E)-styrylquinoxaline.

Application in Drug Development

The diverse functionalities that can be introduced at the 5-position of the quinoxaline ring via reactions of this compound make it a valuable scaffold in drug discovery. The resulting derivatives have been explored for various therapeutic applications.

Examples of Bioactive 5-Substituted Quinoxalines

-

Anticancer Agents: 5-Aryl and 5-heteroaryl quinoxalines have shown potent activity against various cancer cell lines. The introduced aryl group can interact with specific pockets in target proteins, such as kinases, leading to inhibition of cancer cell proliferation.[1][2]

-

Antimicrobial Agents: Quinoxaline derivatives bearing different substituents at the 5-position have demonstrated significant antibacterial and antifungal activities.[3]

-

Enzyme Inhibitors: The ability to readily synthesize a library of 5-substituted quinoxalines facilitates the exploration of their potential as inhibitors of various enzymes implicated in disease.

The development of efficient and versatile synthetic routes starting from this compound is crucial for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

Conclusion

The carbon-iodine bond in this compound provides a reactive and versatile handle for the synthesis of a wide array of 5-substituted quinoxaline derivatives. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, have proven to be highly effective for this purpose. The ability to introduce diverse chemical functionalities at this position has cemented the role of this compound as a key building block in the design and synthesis of novel therapeutic agents. The detailed experimental protocols and an understanding of the reaction pathways provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space accessible from this versatile starting material.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

5-Iodoquinoxaline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 5-iodoquinoxaline was not available at the time of writing. Therefore, a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

This compound is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its quinoxaline core is a privileged scaffold found in numerous biologically active molecules, and the presence of the iodine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions. This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of this compound in a research and development setting.

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, the safety precautions outlined below are based on the known hazards of similar iodo- and quinoxaline-containing compounds.

General Hazards:

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Sensitization: Prolonged or repeated skin contact may lead to sensitization.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Environmental Hazards: May be toxic to aquatic organisms, and long-term adverse effects in the aquatic environment are possible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when generating dust, consider additional protective clothing.

-

Respiratory Protection: Work in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke in the handling area. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Physical and Chemical Properties

| Property | Value (for Quinoxaline) |

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 29-30 °C |

| Boiling Point | 229 °C |

| Solubility | Soluble in organic solvents |

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.

Experimental Protocols

The iodine atom on the this compound ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle

-

Nitrogen or Argon source

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask.

-

Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 5-arylquinoxaline.

Caption: Suzuki-Miyaura Coupling Workflow

Biological Context and Signaling Pathways

Quinoxaline derivatives have been shown to interact with various biological targets and signaling pathways. For instance, certain quinoxaline compounds have been identified as inhibitors of Toll-like receptor 4 (TLR4) signaling and Apoptosis Signal-regulating Kinase 1 (ASK1). These pathways are implicated in inflammatory responses and cellular stress. While the specific activity of this compound has not been extensively characterized, understanding these potential interactions is crucial for drug development professionals.

Potential Inhibition of the TLR4 Signaling Pathway

The TLR4 signaling pathway is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering an inflammatory response. Inhibition of this pathway is a therapeutic strategy for conditions such as sepsis.

Caption: TLR4 Signaling Inhibition

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide provides a starting point for the safe handling and use of this compound. Researchers, scientists, and drug development professionals are encouraged to seek out additional information and perform a thorough risk assessment before commencing any work with this compound.

The Dawn of a Heterocycle: The Historical Context of Quinoxaline's Discovery

A foundational moment in heterocyclic chemistry occurred in 1884 with the independent discovery and synthesis of quinoxaline by German chemists Wilhelm Körner and Oscar Hinsberg. Their work, centered on the condensation reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds, laid the groundwork for a vast and versatile class of compounds that would later find critical applications in pharmaceuticals, dyes, and material science.

The latter half of the 19th century was a period of explosive growth in organic chemistry, with a particular focus on the synthesis and characterization of aromatic compounds. Following the elucidation of benzene's structure by Kekulé in 1865, chemists were actively exploring the synthesis of new heterocyclic systems, which incorporated atoms other than carbon into their cyclic structures. It was within this fertile scientific landscape that the bicyclic aromatic compound quinoxaline, also known as benzopyrazine, was first brought into existence.

The seminal work, published in the "Berichte der deutschen chemischen Gesellschaft," detailed a straightforward and elegant method for the construction of the quinoxaline ring system.[1] This reaction, now famously known as the Hinsberg quinoxaline synthesis, remains a cornerstone of heterocyclic synthesis today.

The Hinsberg Synthesis: A Detailed Look at the Pioneering Experiment

The original experiments conducted by Hinsberg involved the reaction of an aromatic 1,2-diamine, specifically ortho-phenylenediamine, with a 1,2-dicarbonyl compound. This acid-catalyzed condensation reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

While the original 1884 publication provides a foundational description, subsequent papers by Hinsberg in 1885 and 1886 offered more detailed experimental protocols and characterization of the newly synthesized compounds. These early experiments were characterized by their meticulous execution and detailed observation, laying a robust foundation for future research in the field.

Experimental Protocol for the Synthesis of 2,3-Diphenylquinoxaline (as adapted from early reports)

A key example from this early work is the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil. The following protocol is a representation of the methodologies described in these formative publications:

-

Reactant Preparation: A solution of benzil (a 1,2-diketone) is prepared in a suitable solvent, typically rectified spirit (ethanol).

-

Reaction Initiation: o-Phenylenediamine is added to the solution of benzil.

-

Reaction Conditions: The reaction mixture is gently warmed. The condensation reaction is often exothermic and proceeds readily.

-

Product Isolation: Upon completion of the reaction, the product is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration and recrystallized from aqueous ethanol to yield the purified 2,3-diphenylquinoxaline.

The simplicity and high efficiency of this method were instrumental in the rapid exploration of the quinoxaline scaffold.

Early Quantitative Data and Physical Properties

The initial publications by Hinsberg and his contemporaries provided crucial quantitative data for the newly synthesized quinoxaline derivatives. This data was essential for the characterization and identification of these novel compounds.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

| Quinoxaline | C₈H₆N₂ | 130.15 | 29-32 | Not specified |

| 2,3-Dimethylquinoxaline | C₁₀H₁₀N₂ | 158.20 | 106 | Not specified |

| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.34 | 125-126 | ~99 |

Note: The yields for the parent quinoxaline and 2,3-dimethylquinoxaline were not explicitly detailed in the initial reports but were generally described as good.

The Logical Progression of Discovery

The discovery of quinoxaline can be visualized as a logical progression of chemical inquiry prevalent in the late 19th century.

Figure 1: Logical workflow of the discovery of quinoxaline compounds.

Early Applications and Subsequent Developments

Following their initial synthesis, quinoxaline derivatives quickly garnered attention for their potential applications. The extended π-system of the quinoxaline ring suggested that these compounds could function as dyes, and indeed, early research explored their use in this capacity.

The early 20th century saw a gradual expansion of research into the chemical reactivity and biological properties of quinoxalines. While the initial focus was on their synthesis and fundamental properties, the groundwork was being laid for the eventual discovery of their wide-ranging pharmacological activities, including antibacterial, antiviral, and anticancer properties, which would become a major focus of quinoxaline research in the decades to come. The initial discovery by Körner and Hinsberg, therefore, was not merely the creation of a new chemical entity but the opening of a door to a vast and enduring field of chemical and medicinal research.

References

Methodological & Application

Application Notes and Protocols: 5-Iodoquinoxaline in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities, have made them a focal point in medicinal chemistry and drug discovery. The functionalization of the quinoxaline scaffold is crucial for modulating its biological activity and developing new therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable method in modern organic synthesis.[2]

5-Iodoquinoxaline is a key building block for the synthesis of 5-arylquinoxalines. The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the Suzuki-Miyaura catalytic cycle. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of diverse libraries of quinoxaline derivatives for structure-activity relationship (SAR) studies in drug development.

Application: Synthesis of 5-Arylquinoxalines

The Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids provides a direct and efficient route to a diverse range of 5-arylquinoxaline derivatives. These products are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anticancer agents, and other therapeutic molecules.

General Reaction Scheme

References

Application Notes and Protocols for Sonogashira Coupling with 5-Iodoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups make the Sonogashira coupling an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules, including those with a quinoxaline core.[1][3] Quinoxaline derivatives are of significant interest in pharmaceutical research due to their broad spectrum of biological activities.

This document provides detailed protocols and application notes for the Sonogashira coupling of 5-iodoquinoxaline with various terminal alkynes. The information herein is curated to assist researchers in the successful synthesis and derivatization of quinoxaline-based compounds.

Reaction Mechanism and Key Parameters

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.

Several factors can influence the success and efficiency of the Sonogashira coupling with this compound:

-

Catalyst System: The choice of palladium catalyst and ligand is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The ligand can affect the stability and activity of the catalyst.

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. In some cases, copper-free conditions can be employed to avoid the formation of alkyne homocoupling byproducts.[5]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1]

-

Solvent: A variety of solvents can be used, with anhydrous and deoxygenated conditions being typical.[2] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN).

-

Temperature: The reaction is often carried out at room temperature or with gentle heating.[1]

Tabulated Summary of Reaction Conditions

The following table summarizes various reported conditions for Sonogashira couplings of quinoxaline derivatives and other analogous N-heterocycles, providing a starting point for optimization with this compound.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-(4-bromophenyl)quinoxaline | Phenylacetylene | Pd(OAc)₂ (5) / PPh₃ (10) | - | K₂CO₃ | DMF | 100 | 61 | N/A |

| 2-(4-bromophenyl)quinoxaline | tert-Butylacetylene | Pd(OAc)₂ (5) / PPh₃ (10) | - | K₂CO₃ | DMF | 100 | 61 | N/A |

| 2-(4-bromophenyl)quinoxaline | Propargyl benzyl ether | Pd(OAc)₂ (5) / PPh₃ (10) | - | K₂CO₃ | DMF | 100 | 67 | N/A |

| 2-(4-bromophenyl)quinoxaline | Ethyl propiolate | Pd(OAc)₂ (5) / PPh₃ (10) | - | K₂CO₃ | DMF | 100 | 47 | N/A |

| 4-Iodoaniline | TMS-acetylene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Aryl Iodide | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | RT | Good | [7] |

Experimental Protocols

Below are two detailed protocols for the Sonogashira coupling of this compound, a standard copper-catalyzed method and a copper-free alternative.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general method adaptable for various terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard glassware for workup and purification

-

Rotary evaporator

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous THF (5 mL per mmol of this compound) and anhydrous Et₃N (3.0 equiv).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.

Materials:

-

This compound

-

Terminal alkyne

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Equipment:

-

Same as Protocol 1

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add anhydrous DMF (5 mL per mmol of this compound).

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Add the terminal alkyne (1.5 equiv) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with EtOAc (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira Catalytic Cycle

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Experimental Workflow for Sonogashira Coupling

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 6. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

5-Iodoquinoxaline: A Versatile Building Block for Advanced Materials

Introduction

5-Iodoquinoxaline is a heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide range of functional organic materials. Its unique electronic properties and the reactivity of the iodine atom at the 5-position make it an attractive scaffold for the development of materials used in organic electronics, sensing, and catalysis. The quinoxaline core, a fusion of benzene and pyrazine rings, is inherently electron-deficient, which facilitates its use as an electron acceptor or a component of donor-acceptor systems. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functional moieties to tailor the material's properties for specific applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and fluorescent sensors.

Application in Organic Light-Emitting Diodes (OLEDs)